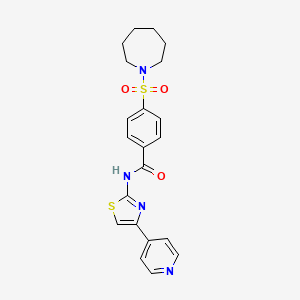

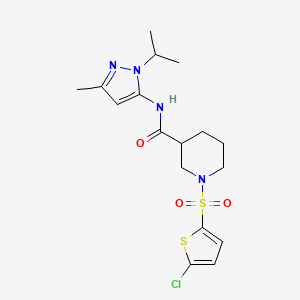

![molecular formula C14H21N3O4 B2746250 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid CAS No. 2377032-38-5](/img/structure/B2746250.png)

4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid” is an organic compound . It is used as an intermediate in organic synthesis and pharmaceutical processes .

Molecular Structure Analysis

The molecular formula of the compound is C14H21N3O4. The structure includes a piperidine ring, which is a common motif in many pharmaceuticals and other biologically active compounds .Wissenschaftliche Forschungsanwendungen

Contribution of Knoevenagel Condensation Products in Anticancer Research

Knoevenagel condensation, a reaction that generates α, β‐unsaturated ketones/carboxylic acids, has been instrumental in developing molecules with significant anticancer activity. This process, applied to various pharmacophoric aldehydes and active methylenes, has led to a library of compounds demonstrating remarkable efficacy against different cancer targets. These targets include DNA, microtubules, and various kinases, indicating the potential of Knoevenagel condensation products in drug discovery for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Potential in CNS Drug Development

Research has identified functional chemical groups, including pyrazole, which may serve as lead molecules for synthesizing compounds with potential Central Nervous System (CNS) activity. Such compounds have been associated with effects ranging from depression and euphoria to convulsion, underscoring the significance of these chemical groups in developing new CNS drugs (Saganuwan, 2017).

Role in Synthesizing Heterocycles

The chemistry of derivatives like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones has been pivotal in synthesizing various heterocycles, including pyrazolo-imidazoles and spiropyrans. These compounds' reactivity and versatility highlight their utility as building blocks for generating pharmacologically relevant heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Exploration of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole ring, present in numerous synthetic molecules, is recognized for its ability to effectively bind with various enzymes and receptors, eliciting a range of bioactivities. This structural feature makes 1,3,4-oxadiazole derivatives subjects of intense research, contributing to their therapeutic potential across a spectrum of diseases, including cancer, bacterial infections, and neuropathic pain (Verma et al., 2019).

Pyrazole Carboxylic Acid in Biological Applications

Pyrazole carboxylic acid derivatives have been emphasized for their wide-ranging biological activities, such as antimicrobial, anticancer, and antifungal effects. These derivatives highlight the importance of the pyrazole carboxylic acid scaffold in medicinal chemistry, offering insights into their synthesis and biological applications. This review underlines the potential of these compounds as guides for medicinal chemistry efforts (Cetin, 2020).

Wirkmechanismus

Target of Action

The compound, also known as 4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid, is primarily used as a rigid linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are marked for degradation .

Mode of Action

The compound interacts with its protein targets by forming a ternary complex . The rigidity of the linker, provided by the compound, may impact the 3D orientation of the degrader and thus the formation of the ternary complex . This interaction leads to changes in the protein structure, marking it for degradation .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway, a crucial pathway for protein degradation in cells . By forming a ternary complex with the target protein, the compound facilitates the tagging of the protein with ubiquitin, a signal for degradation. The ubiquitinated protein is then recognized and degraded by the proteasome, a large protein complex responsible for protein degradation .

Result of Action

The result of the compound’s action is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the degraded protein. For example, if the target protein is involved in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms .

Eigenschaften

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)17-6-4-5-9(8-17)10-7-15-16-11(10)12(18)19/h7,9H,4-6,8H2,1-3H3,(H,15,16)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLSUWOUZVRCNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C2=C(NN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

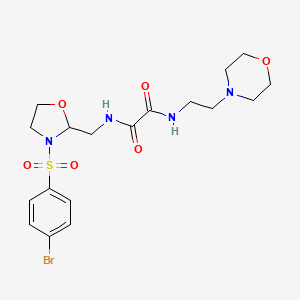

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2746167.png)

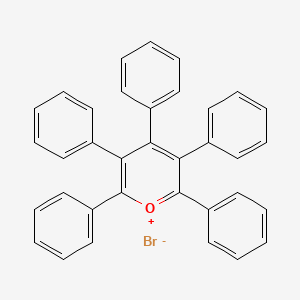

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)

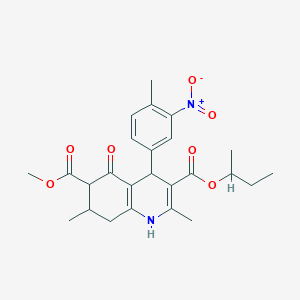

![2-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2746175.png)

![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)

![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)

![Methyl 4-fluoro-3-[2-(methylsulfanyl)pyridine-3-amido]benzoate](/img/structure/B2746184.png)